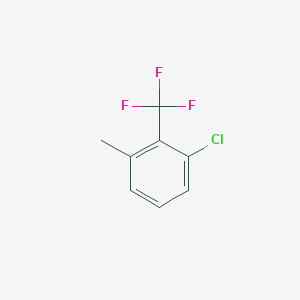

2-Chloro-6-methylbenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFZWZZCMLHZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592025 | |

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-25-5 | |

| Record name | 1-Chloro-3-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-6-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, identified by the CAS number 112641-25-5, is a substituted aromatic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on a benzene ring, imparts unique electronic and steric properties that make it a valuable building block in the design of novel molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A thorough compilation of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes the available data for this compound.

| Property | Value | Source |

| CAS Number | 112641-25-5 | [1] |

| Molecular Formula | C₈H₆ClF₃ | |

| Molecular Weight | 194.58 g/mol | |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Safety and Handling

This compound is associated with the following hazard and precautionary statements:

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis and Reactivity

Conceptual Synthetic Pathway

A potential synthetic strategy could involve the Sandmeyer reaction starting from a corresponding aniline derivative. This common and versatile method allows for the introduction of a chlorine atom onto the aromatic ring.

Caption: Conceptual Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Workflow for a Related Compound

To provide a practical example, the synthesis of a structurally related compound, 2-chloro-6-fluorobenzaldehyde, involves the chlorination of 2-chloro-6-fluorotoluene under illumination, followed by hydrolysis. This illustrates a common industrial approach to synthesizing halogenated benzaldehyde derivatives.

Caption: General experimental workflow for the synthesis of a related halogenated benzaldehyde.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and its incorporation into molecules like this compound offers significant potential in drug design. While specific applications of this compound in drug development are not widely documented, its structural motifs are found in various biologically active compounds.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine and methyl groups provide reactive sites for further functionalization through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and oxidation/reduction reactions, respectively. This allows for the construction of diverse chemical libraries for high-throughput screening.

Potential in Kinase Inhibitor Scaffolds

Many kinase inhibitors, a critical class of anticancer drugs, feature substituted aromatic rings. The specific substitution pattern of this compound could be exploited to design novel kinase inhibitors with improved selectivity and potency. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.

Logical Relationship in Drug Discovery

The process of utilizing a building block like this compound in a drug discovery program follows a logical progression from initial design to preclinical evaluation.

Caption: Logical workflow for the application of a novel chemical entity in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel, biologically active molecules. While detailed experimental data and specific applications are still emerging, its structural features, particularly the presence of the trifluoromethyl group, make it a compound of high interest for researchers in medicinal chemistry and drug development. Further studies are warranted to fully elucidate its properties and unlock its potential in the creation of next-generation therapeutics and other advanced materials.

References

Physicochemical Properties of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, with the CAS number 112641-25-5, is a halogenated aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the ortho-positioned chlorine and methyl groups provide steric hindrance and additional reactive sites. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside general experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆ClF₃ | - |

| Molecular Weight | 194.58 g/mol | [Calculated][1][2] |

| CAS Number | 112641-25-5 | [1][2] |

| Appearance | Clear liquid | [Supplier Data][3] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility in Water | Expected to be low | [General Principle] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | [General Principle] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed journals. However, its synthesis can be conceptually approached through established methods of aromatic substitution. A plausible synthetic route is outlined below.

Caption: Conceptual synthesis workflow for this compound.

General Experimental Protocol for Chlorination of a Substituted Benzotrifluoride:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube for chlorine, a condenser, and a thermometer. The entire apparatus is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging of Reactants: The starting material, 2-methylbenzotrifluoride, and a suitable solvent (e.g., dichloromethane or carbon tetrachloride) are added to the flask.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the reaction mixture.

-

Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction temperature is typically maintained at a specific level, which may range from room temperature to elevated temperatures, depending on the reactivity of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing key information.

Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Features:

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

-

¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the substituents.

-

¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.[4]

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum. For ¹⁹F NMR, a dedicated probe or a broadband probe is used.[4]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

-

Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) are measured in Hertz (Hz). The integration of the signals in the ¹H NMR spectrum provides the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Expected Spectral Features:

-

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2850-2960 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

-

C-Cl stretching: A C-Cl stretching vibration should be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

General Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder is first collected.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, a methyl group, or a trifluoromethyl radical.

References

Synthesis of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Chloro-6-methylbenzotrifluoride, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with the synthesis of 2-chloro-6-methylaniline, followed by a Sandmeyer-type trifluoromethylation to yield the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.

Pathway Overview

The synthesis proceeds via two key transformations:

-

Synthesis of 2-Chloro-6-methylaniline: This initial step involves the reductive deamination and subsequent reduction of a nitro group from 3-chloro-5-methyl-4-nitroaniline.

-

Sandmeyer Trifluoromethylation: The amino group of 2-chloro-6-methylaniline is converted to a trifluoromethyl group using a copper-mediated reaction.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylaniline

This procedure is adapted from a documented one-pot synthesis.[1][2]

Materials:

-

3-Chloro-5-methyl-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

50% Hypophosphorous Acid (H₃PO₂) aqueous solution

-

Iron powder (Fe)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a 250 mL round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid (prepared by carefully adding 5 mL of concentrated H₂SO₄ to 15 mL of water).

-

Stir the mixture for 10 minutes at 0°C.

-

Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 mL of water, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

To the reaction mixture, add 15 mL of a 50% H₃PO₂ aqueous solution and stir at 0°C for 3 hours.

-

Slowly raise the temperature to 90°C and add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.

-

Maintain the reaction at 90°C for 3 hours.

-

After the reaction is complete, filter the hot mixture.

-

Cool the filtrate and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

| Parameter | Value | Reference |

| Yield | 82.5% | [1] |

| Starting Material | 3-Chloro-5-methyl-4-nitroaniline | [1] |

| Key Reagents | NaNO₂, H₂SO₄, H₃PO₂, Fe | [1][2] |

Table 1: Quantitative data for the synthesis of 2-Chloro-6-methylaniline.

Figure 2: Experimental workflow for the synthesis of 2-Chloro-6-methylaniline.

Step 2: Sandmeyer Trifluoromethylation of 2-Chloro-6-methylaniline

This protocol is a general procedure for the copper-mediated Sandmeyer trifluoromethylation of anilines and is expected to be applicable to 2-chloro-6-methylaniline.[3][4]

Materials:

-

2-Chloro-6-methylaniline

-

tert-Butyl nitrite (t-BuONO)

-

Anhydrous Acetonitrile (MeCN)

-

Copper(I) thiocyanate (CuSCN)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Cesium carbonate (Cs₂CO₃)

Procedure (One-Pot):

-

To a solution of 2-chloro-6-methylaniline (1 equiv) in anhydrous acetonitrile, add tert-butyl nitrite (1 equiv).

-

Stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.

-

In a separate flask, prepare a suspension of CuSCN (0.5 equiv), TMSCF₃ (1.5 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous acetonitrile.

-

Add the diazonium salt solution from step 2 to the suspension from step 3.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

| Parameter | Value (Expected) | Reference |

| Yield | 60-90% | [4] |

| Starting Material | 2-Chloro-6-methylaniline | |

| Key Reagents | t-BuONO, CuSCN, TMSCF₃, Cs₂CO₃ | [3][4] |

Table 2: Expected quantitative data for the Sandmeyer trifluoromethylation. The yield is an estimate based on similar substrates reported in the literature.

Figure 3: Experimental workflow for the Sandmeyer trifluoromethylation.

Conclusion

The presented two-step synthesis pathway offers a practical and efficient method for the preparation of this compound. The initial synthesis of 2-chloro-6-methylaniline is well-documented with a high yield. The subsequent Sandmeyer trifluoromethylation, based on established general protocols, provides a reliable means to introduce the trifluoromethyl group. This guide provides researchers and drug development professionals with the necessary details to reproduce this synthesis in a laboratory setting. Further optimization of the trifluoromethylation step for this specific substrate may lead to improved yields.

References

2-Chloro-6-methylbenzotrifluoride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzotrifluoride, including its core physicochemical properties, a general synthetic protocol, and a discussion of its likely chemical reactivity. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is used to infer its characteristics.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Data |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| CAS Number | 112641-25-5 |

Synthesis Protocol

General Procedure for the Preparation of Chlorobenzotrifluorides

This process involves the treatment of a nitrobenzotrifluoride precursor with molecular chlorine in the presence of a catalyst.

Materials:

-

Nitrobenzotrifluoride precursor (e.g., 2-methyl-6-nitrobenzotrifluoride)

-

Molecular chlorine (Cl₂)

-

Catalyst system: A Friedel-Crafts type catalyst (e.g., ferric chloride, FeCl₃) and a sulfur compound (e.g., sulphur monochloride)

-

Inert solvent (optional, e.g., a chlorinated hydrocarbon)

Experimental Steps:

-

The nitrobenzotrifluoride starting material is placed in a reaction vessel. If the starting material is a solid, it can be melted or dissolved in an inert solvent.

-

The catalyst components (e.g., ferric chloride and sulphur monochloride) are added to the reaction mixture.

-

The mixture is heated to the desired reaction temperature, which can range from 118 to 200°C.

-

Chlorine gas is passed through the reaction mixture. The reaction progress can be monitored by gas-liquid chromatography (GLC).

-

The reaction is continued until the desired level of conversion is achieved. Reaction times can be lengthy, potentially spanning several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by distillation.

Chemical Reactivity and Characteristics

The chemical behavior of this compound is dictated by the electronic effects of its substituents on the aromatic ring.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

-

Chlorine Atom (-Cl): As a halogen, chlorine is also an electron-withdrawing group via induction, further deactivating the ring. However, it is an ortho-, para-director for electrophilic substitution.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group, which activates the ring towards electrophilic substitution and is also an ortho-, para-director.

The interplay of these groups suggests that this compound is a versatile intermediate in organic synthesis, particularly for the creation of more complex molecules where a trifluoromethylated aromatic core is desired.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of chlorobenzotrifluoride compounds.

Spectroscopic Data of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Chloro-6-methylbenzotrifluoride (CAS No. 112641-25-5). Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted spectroscopic data alongside information for a structurally similar compound, 2-Chloro-4-methylbenzotrifluoride, for comparative analysis. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

Predicted NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound are presented below. These predictions are based on computational algorithms and can be used as a reference for experimental data.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons: 7.2 - 7.6Methyl Protons: ~2.5 |

| ¹³C NMR | Aromatic Carbons: 120 - 140CF₃ Carbon: ~125 (quartet)Methyl Carbon: ~20 |

| ¹⁹F NMR | CF₃: -60 to -65 |

Predicted IR Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in the table below.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | C-H Stretch (Methyl) |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1350 - 1150 | C-F Stretch (Trifluoromethyl) |

| 800 - 600 | C-Cl Stretch |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are provided.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Fragment |

| 194/196 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 175/177 | [M - F]⁺ |

| 159/161 | [M - Cl]⁺ |

| 125 | [M - CF₃]⁺ |

Spectroscopic Data of a Structural Isomer: 2-Chloro-4-methylbenzotrifluoride

For comparative purposes, the known spectroscopic properties of the structural isomer, 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), are presented.[1][2][3][4]

Table 4: Spectroscopic Properties of 2-Chloro-4-methylbenzotrifluoride

| Property | Value |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| ¹³C NMR (Predicted) | Aromatic Carbons: 120 - 140CF₃ Carbon: ~125 (quartet)Methyl Carbon: ~20 |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate compound characterization. The following sections outline standard experimental protocols for NMR, IR, and MS analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[5] For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[5]

-

Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆, DMSO-d₆) that completely dissolves the sample.[5]

-

Internal Standard : An internal standard such as tetramethylsilane (TMS) is often used for chemical shift calibration.[5]

-

Filtration : To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[6]

Data Acquisition Workflow

NMR Data Acquisition and Processing Workflow.

¹H NMR Acquisition

A standard ¹H NMR experiment involves a single pulse sequence. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.[7] The resulting signals are detected and processed to generate the spectrum.

¹³C NMR Acquisition

Due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, signal averaging over a longer period is necessary.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[9]

¹⁹F NMR Acquisition

¹⁹F is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds.[10] The wide chemical shift range of ¹⁹F provides excellent signal dispersion.[10]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique that requires minimal sample preparation.[11]

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Data Acquisition Workflow

IR Spectroscopy Data Acquisition Workflow.

Mass Spectrometry (MS)

Sample Introduction and Ionization

-

Sample Introduction : The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Electron Ionization (EI) is a common technique for volatile compounds, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[12]

Data Acquisition Workflow

References

- 1. 2-Chloro-4-methylbenzotrifluoride | C8H6ClF3 | CID 2736619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylbenzotrifluoride (74483-46-8) for sale [vulcanchem.com]

- 3. PubChemLite - 2-chloro-4-methylbenzotrifluoride (C8H6ClF3) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methylbenzotrifluoride in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening. This document offers a predictive solubility profile, detailed experimental methodologies for solubility determination, and visual representations of key concepts and workflows to aid in practical laboratory applications.

Predictive Solubility Profile

Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. This table is intended as a practical guide for solvent selection in experimental work.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Good balance of polarity to interact with the polar groups of the solute. |

| Ethyl Acetate | High | Similar polarity and potential for dipole-dipole interactions. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding, but the overall non-polar nature of the solute may limit very high solubility. |

| Ethanol | Moderate to High | Similar to methanol, with slightly lower polarity which might enhance solubility. | |

| Non-Polar | Toluene | High | Structurally similar to the solute's core, promoting favorable van der Waals interactions. |

| Hexane | Low to Moderate | The polarity of the solute may limit its solubility in a purely non-polar aliphatic solvent. | |

| Halogenated | Dichloromethane | High | The presence of chlorine atoms in both solvent and solute suggests good miscibility.[1] |

| Chloroform | High | Similar to dichloromethane, it is an effective solvent for many organic compounds. |

Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by a complex interplay of various factors. A fundamental understanding of these factors is crucial for predicting and manipulating solubility in practical applications.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the quantitative solubility of this compound. The following section outlines a general and robust gravimetric method that can be adapted for various common organic solvents.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. It is critical not to disturb the solid at the bottom.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step removes any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing the solute to decompose or sublime.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as:

-

g/100 mL of solvent: (mass of solute / volume of solvent withdrawn) x 100

-

g/100 g of solvent: (mass of solute / mass of solvent) x 100

-

mol/L: (moles of solute / volume of solution in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and the chosen solvent for specific handling and disposal instructions.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: A stepwise workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents for professionals in research and drug development. While quantitative data is not yet publicly available, the predictive solubility table offers a valuable starting point for solvent selection. The detailed experimental protocol provides a clear and actionable methodology for researchers to determine precise solubility data in their own laboratories. The accompanying diagrams offer visual aids to comprehend the multifaceted nature of solubility and the practical steps involved in its measurement. This guide serves as a valuable resource to facilitate the effective use of this compound in scientific endeavors.

References

The Rising Profile of 2-Chloro-6-methylbenzotrifluoride in Medicinal Chemistry: A Technical Guide

For Immediate Release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning potential of the 2-Chloro-6-methylbenzotrifluoride scaffold in medicinal chemistry. This document outlines its synthetic utility, highlights its incorporation in advanced drug candidates, and provides an in-depth analysis of its role in shaping the pharmacological profiles of novel therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The strategic incorporation of fluorine and chlorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The this compound moiety, and its close structural analogs, have emerged as a particularly valuable building block. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom can provide key interaction points within biological targets and influence electronic properties.[1][2] This guide explores the application of this scaffold, with a primary focus on its role in the development of potent kinase inhibitors and other therapeutic agents.

Synthesis and Functionalization

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules. Its reactivity allows for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of different pharmacophores.

A key synthetic application involves its use as a precursor for more complex molecular architectures. For instance, related structures like 2-chloro-5-(trifluoromethyl)benzonitrile can be readily converted to corresponding benzoic acids and benzamides, which are crucial intermediates in the synthesis of antitubercular agents.[3]

Case Study: A Potent and Orally Bioavailable c-KIT Kinase Inhibitor

A prominent example showcasing the potential of a closely related scaffold is the development of CHMFL-KIT-64, a novel and potent inhibitor of the c-KIT kinase.[4] This compound features a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety and has demonstrated significant activity against a broad spectrum of drug-resistant c-KIT mutants, which are key drivers in gastrointestinal stromal tumors (GISTs).[5][6]

Biological Activity

CHMFL-KIT-64 exhibits impressive potency in biochemical and cellular assays, effectively inhibiting both wild-type and various mutant forms of the c-KIT kinase.

| Target | IC50 (nM) |

| c-KITWT | 5 |

| c-KITV559D | 3 |

| c-KITV560D | 2 |

| c-KITL576P | 4 |

| c-KITT670I | 8 |

| c-KITD820G | 15 |

| Table 1: Biochemical inhibitory activities of CHMFL-KIT-64 against various c-KIT kinase mutants. |

Experimental Protocols

General Procedure for the Synthesis of CHMFL-KIT-64:

The synthesis of CHMFL-KIT-64 involves a multi-step process. A key step is the amide coupling between 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

-

Preparation of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid: This intermediate can be synthesized from 4-chloro-3-(trifluoromethyl)toluene through a series of reactions including bromination and subsequent conversion to the carboxylic acid.

-

Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline: This is typically prepared by the reaction of 4,7-dichloro-6,7-dimethoxyquinoline with 4-aminophenol.

-

Amide Coupling: The final compound is obtained by coupling the two key intermediates using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

c-KIT Kinase Inhibition Assay:

The inhibitory activity of the compounds against c-KIT kinase is typically evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of the test compound in an assay buffer.

-

The reaction is initiated by the addition of ATP and allowed to proceed at room temperature.

-

The reaction is then stopped, and a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are added.

-

After incubation, the TR-FRET signal is read on a suitable plate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

CHMFL-KIT-64 acts as a Type II kinase inhibitor, binding to the inactive conformation of the c-KIT kinase. This mode of binding allows it to effectively inhibit a range of mutants that confer resistance to other inhibitors.

Applications in Antimicrobial Drug Discovery

The 2-chloro-trifluoromethylphenyl scaffold has also been explored for its potential in developing novel antimicrobial agents. A series of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their antimicrobial activity.[7]

Biological Activity

Several compounds in this series exhibited promising activity against various bacterial and fungal strains. The quantitative data for the most active compounds are summarized below.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| 4a | S. aureus | 18 | A. niger | 15 |

| 4b | E. coli | 16 | C. albicans | 17 |

| 4c | P. aeruginosa | 14 | A. flavus | 16 |

| Table 2: Antimicrobial activity of selected tetrahydropyrimidine-5-carboxamide derivatives. |

Experimental Workflow

The general workflow for the synthesis and evaluation of these antimicrobial agents is depicted below.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly promising platform for the development of novel therapeutics. The successful design of potent c-KIT kinase inhibitors and the exploration of antimicrobial agents underscore the versatility of this structural motif. The unique combination of a chlorine atom and a trifluoromethyl group provides a powerful handle for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. Future research in this area is expected to uncover new applications in diverse therapeutic areas, further solidifying the importance of this scaffold in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2-Chloro-6-methylbenzotrifluoride: Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloro-6-methylbenzotrifluoride is a substituted toluene derivative featuring a trifluoromethyl group and a chlorine atom on the aromatic ring. The presence of the electron-withdrawing trifluoromethyl group and the reactive chlorine atom makes it a valuable intermediate for introducing the 2-methyl-6-(trifluoromethyl)phenyl moiety into more complex molecules. Such fluorinated motifs are of significant interest in drug discovery and the development of new agrochemicals, as they can modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide serves to inform researchers on the procurement of this chemical and to provide a foundational understanding of its potential synthetic applications.

Commercial Suppliers and Availability

A number of chemical suppliers offer this compound for research and development purposes. The availability, purity, and packaging options vary between suppliers. Below is a summary of commercially available data.

| Supplier | CAS Number | Purity | Available Pack Sizes | Lead Time |

| Manchester Organics | 112641-25-5 | 95% | 5g | 6 - 8 weeks[1] |

| SciSupplies | 112641-25-5 | 99.0% | 25g, 250mg | 14–16 days |

| CymitQuimica | 112641-25-5 | 99.0% | 250mg, 1g, 5g, 25g | Not specified[2] |

| BLD Pharm | 112641-25-5 | Not specified | Not specified | Not specified |

| Fluorochem (via Sigma-Aldrich) | 112641-25-5 | Not specified | Not specified | Not specified[3] |

Note: Pricing is often available upon request from the supplier. It is recommended to contact suppliers directly for the most current information on pricing, availability, and detailed specifications.

Synthetic Applications and Experimental Protocols

This compound serves as a building block in organic synthesis. The chlorine atom can be displaced or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Chloride

While a specific protocol for the palladium-catalyzed cyanation of this compound is not detailed in the surveyed literature, a general and mild procedure for the cyanation of (hetero)aryl chlorides can be adapted. The following protocol is based on established methods and would require optimization for this specific substrate.

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. Researchers should conduct their own optimization and safety assessments.

Reaction: Conversion of this compound to 2-Methyl-6-(trifluoromethyl)benzonitrile.

Materials:

-

This compound

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., cataCXium® A)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), and sodium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in anhydrous DMF (1 mL).

-

Reaction Initiation: Add anhydrous DMF (4 mL) to the Schlenk flask containing the substrate and bases. Stir the suspension for a few minutes. Then, add the catalyst pre-mixture to the flask.

-

Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 2-Methyl-6-(trifluoromethyl)benzonitrile.

Signaling Pathways

As this compound is a synthetic chemical intermediate, there is no information available in the scientific literature regarding its involvement in biological signaling pathways. Its utility lies in its role as a building block for the synthesis of potentially bioactive molecules.

Visualizations

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a researcher intending to use this compound in a synthetic project.

Caption: Logical workflow for the procurement and synthetic use of this compound.

Generalized Experimental Workflow for Palladium-Catalyzed Cyanation

The diagram below outlines the key steps in the generalized experimental protocol described in Section 3.1.

Caption: Generalized workflow for the palladium-catalyzed cyanation of an aryl chloride.

References

- 1. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-6-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-6-methylbenzotrifluoride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from structurally related benzotrifluoride derivatives and chlorinated aromatic compounds to project its likely thermal behavior. It outlines the standard experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, potential decomposition pathways are discussed, and logical workflows for thermal stability analysis are presented using diagrammatic representations. This guide serves as a foundational resource for researchers and professionals handling this compound, emphasizing the importance of empirical testing for a definitive understanding of its thermal properties.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group generally enhances the thermal stability of the benzene ring. However, the chloro and methyl substituents can influence its decomposition profile. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries where elevated temperatures may be encountered.

Projected Thermal Stability

Based on the analysis of related benzotrifluoride derivatives, this compound is expected to be a thermally stable compound. The trifluoromethyl group is known for its high stability. The primary decomposition is likely to be initiated by the cleavage of the C-Cl or C-C bond of the methyl group at elevated temperatures.

While specific decomposition temperatures are not available, a general expectation for similar halogenated and methylated benzotrifluorides would place the onset of decomposition above 200°C in an inert atmosphere. The actual decomposition temperature can be influenced by factors such as the presence of impurities, catalysts, or the atmospheric environment (e.g., oxygen).

Potential Decomposition Products

Upon thermal decomposition, this compound is anticipated to break down into a complex mixture of smaller molecules. The specific products will depend on the decomposition conditions (temperature, atmosphere, pressure). Potential decomposition products may include:

-

Hydrogen Chloride (HCl): Formed by the abstraction of a hydrogen atom by a chlorine radical.

-

Hydrogen Fluoride (HF): Resulting from the breakdown of the trifluoromethyl group.

-

Benzene and Toluene derivatives: Formed through various rearrangement and fragmentation reactions.

-

Char and Soot: At very high temperatures, incomplete combustion can lead to the formation of carbonaceous materials.

A hypothetical decomposition pathway is illustrated in the diagram below.

Caption: Hypothetical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) reveals endothermic (melting, boiling) and exothermic (decomposition) events.

-

Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a worst-case scenario of a runaway thermal reaction and to determine the time-to-maximum-rate (TMR) and self-heating rate.

-

Methodology:

-

A larger sample of the compound is placed in a robust, spherical bomb calorimeter.

-

The calorimeter is placed in a temperature-controlled chamber.

-

The system is heated in a stepwise manner. At each step, the system is held isothermally to detect any self-heating.

-

If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, thus preventing heat loss.

-

The temperature and pressure are monitored as a function of time to characterize the runaway reaction.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from thermal analysis experiments.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units |

| Onset Decomposition Temperature (Tonset) | °C | |

| Temperature at 5% Mass Loss (Td5) | °C | |

| Temperature at 50% Mass Loss (Td50) | °C | |

| Residual Mass at 800 °C | % |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Units |

| Melting Point (Tm) | °C | |

| Enthalpy of Fusion (ΔHf) | J/g | |

| Onset of Exothermic Decomposition | °C | |

| Enthalpy of Decomposition (ΔHd) | J/g |

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive thermal stability assessment of a chemical compound.

Caption: Logical workflow for thermal stability analysis.

Conclusion

The Genesis of a Key Intermediate: A Technical Guide to 2-Chloro-6-methylbenzotrifluoride

An In-depth Exploration of the Historical Context, Synthesis, and Significance of a Versatile Fluorinated Building Block

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzotrifluoride, a fluorinated aromatic compound that serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries. While the specific historical moment of its initial discovery remains esoteric, its emergence is intrinsically linked to the broader development of organofluorine chemistry in the 20th century. This document details plausible and established synthetic routes, complete with experimental protocols and quantitative data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Emergence

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its development is best understood within the expansive growth of fluorine chemistry, which gained significant momentum in the mid-20th century. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, spurred extensive research into the synthesis of novel fluorinated aromatic compounds for use in medicinal chemistry and crop protection.

The synthesis of related benzotrifluoride derivatives is documented in various patents and scientific articles, suggesting that this compound was likely first synthesized as part of these broader exploratory efforts into functionalized fluorinated scaffolds. Its utility as a building block in the construction of more complex molecules has cemented its importance in modern organic synthesis.

Plausible Synthetic Pathways

Several logical synthetic routes can be envisaged for the preparation of this compound, primarily revolving around the introduction of the chloro, methyl, and trifluoromethyl groups onto a benzene ring. The most established methods are based on well-known named reactions in organic chemistry.

From 2-Chloro-6-methylaniline via Sandmeyer and Balz-Schiemann Type Reactions

A highly plausible and versatile route commences with the readily available precursor, 2-chloro-6-methylaniline. This pathway involves the diazotization of the aniline followed by a suitable substitution reaction to introduce the trifluoromethyl group.

The initial step involves the conversion of the primary aromatic amine to a diazonium salt.

-

Experimental Protocol:

-

Dissolve 2-chloro-6-methylaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Two primary methods can be employed to introduce the trifluoromethyl group onto the diazonium salt.

-

A. Sandmeyer-type Trifluoromethylation: This method utilizes a copper(I) catalyst.

-

Experimental Protocol:

-

In a separate flask, prepare a solution of a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (CF₃SO₂Na) or Ruppert-Prakash reagent (TMSCF₃), and a copper(I) salt (e.g., CuCl, CuBr) in a suitable solvent (e.g., acetonitrile, DMF).

-

Slowly add the cold solution of the diazonium salt to the trifluoromethylating mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until nitrogen evolution ceases.

-

The reaction is then worked up by extraction and purified by distillation or chromatography.

-

-

-

B. Balz-Schiemann-type Reaction: This classic method for introducing fluorine can be adapted for trifluoromethylation under specific conditions, though it is less common for this direct transformation. A more analogous approach involves the formation of an aryl trifluoroborate salt followed by reaction with a trifluoromethyl source.

The following diagram illustrates the logical workflow for the synthesis starting from 2-chloro-6-methylaniline.

Halogen Exchange Fluorination

Another viable approach involves the fluorination of a corresponding trichloromethyl precursor via a halogen exchange reaction, often referred to as the Swarts reaction.

-

Experimental Protocol:

-

Start with 2-chloro-6-methylbenzotrichloride. This precursor can be synthesized by the radical chlorination of 2-chloro-6-methyltoluene.

-

React 2-chloro-6-methylbenzotrichloride with a fluorinating agent such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).

-

The reaction is typically carried out at elevated temperatures.

-

The desired this compound is then isolated and purified by distillation.

-

Quantitative Data

While specific yield and purity data for the synthesis of this compound are not extensively published in peer-reviewed journals and often remain proprietary information within industrial settings, the following table provides representative data for analogous reactions found in the literature.

| Synthetic Step | Starting Material | Reagents | Product | Representative Yield (%) | Representative Purity (%) |

| Diazotization | 2-Chloro-6-methylaniline | NaNO₂, HCl | 2-Chloro-6-methylbenzenediazonium chloride | Quantitative (in solution) | Not isolated |

| Trifluoromethylation | 2-Chloro-6-methylbenzenediazonium chloride | TMSCF₃, CuI | This compound | 60-80 | >95 (after purification) |

| Radical Chlorination | 2-Chloro-6-methyltoluene | Cl₂, AIBN | 2-Chloro-6-methylbenzotrichloride | 70-90 | >90 (crude) |

| Halogen Exchange | 2-Chloro-6-methylbenzotrichloride | HF, SbCl₅ | This compound | 70-85 | >98 (after distillation) |

Note: The data presented are estimations based on analogous transformations and may vary depending on the specific reaction conditions and scale.

Applications and Significance

This compound is a valuable building block in organic synthesis. Its trifluoromethyl group imparts unique electronic and steric properties to molecules, making it a sought-after intermediate in the following areas:

-

Pharmaceuticals: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs) where the trifluoromethyl group can enhance drug efficacy, metabolic stability, and bioavailability.

-

Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides, where the trifluoromethyl moiety often contributes to the biological activity of the final product.

-

Materials Science: It can be incorporated into polymers and other materials to modify their physical and chemical properties.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific origins are not clearly chronicled, its synthetic accessibility through established chemical transformations and its importance as a versatile intermediate are undisputed. The synthetic pathways and conceptual data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this and other valuable fluorinated molecules. As the demand for sophisticated chemical entities continues to grow, the role of such key building blocks will undoubtedly become even more critical.

Methodological & Application

Synthetic Routes to Derivatives of 2-Chloro-6-methylbenzotrifluoride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 2-chloro-6-methylbenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl, chloro, and methyl substituents. The synthetic routes described herein focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide range of functional groups.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, making it an attractive starting material for the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the steric and electronic influence of the ortho-chloro and methyl groups, dictates the reactivity of the aromatic ring. The primary routes for derivatization involve the functionalization of the C-Cl bond, which is amenable to various transition metal-catalyzed cross-coupling reactions.

Key Synthetic Transformations

The derivatization of this compound can be primarily achieved through the following key transformations:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl derivatives.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to a variety of aniline derivatives.

-

Sonogashira Coupling: For the formation of C-C triple bonds, yielding substituted alkynyl derivatives.

-

Cyanation: For the introduction of a nitrile group, a versatile functional group that can be further transformed.

-

Ullmann Condensation: For the formation of C-O bonds, to produce diaryl ether derivatives.

-

Hydroxylation: For the introduction of a hydroxyl group, which can serve as a handle for further functionalization.

The following sections provide detailed protocols and quantitative data for these transformations.

Data Presentation: Summary of Synthetic Routes

| Derivative Type | Reaction Type | Catalyst/Reagent | Typical Yield (%) | Reference |

| Biaryl | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 70-90 | [1][2] |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | 60-85 | [3] |

| Alkynyl | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 75-95 | [4][5] |

| Nitrile | Copper-Catalyzed Cyanation | CuCN / DMF | 60-80 | |

| Diaryl Ether | Ullmann Condensation | CuI / L-proline / K₂CO₃ | 50-70 | [6][7] |

| Phenol | Palladium-Catalyzed Hydroxylation | Pd(dba)₂ / Xantphos / KOH | 40-60 |

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene/Water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the toluene/water mixture (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Buchwald-Hartwig Amination for the Synthesis of Aniline Derivatives

This protocol outlines a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol) to a dried Schlenk flask.

-

Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes.

-

Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

-

Heat the reaction mixture to 100 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired aniline derivative.

Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 mmol).

-

Heat the reaction mixture to 60 °C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the alkynyl derivative.

Mandatory Visualizations

Caption: Key cross-coupling reactions for derivatization.

Caption: General experimental workflow for synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 2-Chloro-6-methylbenzotrifluoride: A Building Block for Advanced Organic Synthesis

For Immediate Release

Introduction

2-Chloro-6-methylbenzotrifluoride, a halogenated aromatic compound, is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring, offers a valuable scaffold for the construction of complex molecules with applications in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it a key synthon for the introduction of the 2-methyl-6-(trifluoromethyl)phenyl moiety into target molecules. This moiety is found in a number of biologically active compounds.

This document provides an overview of the key applications of this compound in organic synthesis, with a focus on its utility in cross-coupling reactions. While specific experimental data for this particular isomer is limited in publicly available literature, this note outlines general protocols for analogous transformations, providing a foundational methodology for researchers.

Key Applications in Organic Synthesis

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom provides a reactive handle for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry. This compound can readily participate in several key palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Sonogashira Coupling: For the formation of aryl alkynes.

These reactions allow for the modular assembly of complex molecular architectures from readily available starting materials.

Experimental Protocols (General Procedures)

The following are general experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates, including this compound.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Benzotrifluorides

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound.

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-